molecular formula C20H19N2NaO5S B1260234 Acid Blue 62 CAS No. 4368-56-3

Acid Blue 62

Cat. No. B1260234
CAS RN: 4368-56-3
M. Wt: 422.4 g/mol
InChI Key: DJDYMAHXZBQZKH-UHFFFAOYSA-M
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Description

Acid Blue 62 is a water-soluble dye in the Anthraquinone family of colorants . It is commonly used for coloring soaps, detergents, assorted industrial cleaning products, and for coloring silk, nylon, wool, leather, inks, semi-permanent hair dyes, and color-depositing shampoo and conditioner . It is described as a black powder containing 2-Anthracenesulfonic acid .


Synthesis Analysis

The synthesis of Acid Blue 62 involves the use of SBA-15 as an original compound, 3-chloropropyltrimethoxysilane as a bridge chemical compound, and polyamidoamine dendrimer (PAMAM) in the role of a multifunctional amine end group .


Molecular Structure Analysis

The molecular structure of Acid Blue 62 can be found in various chemical databases .


Chemical Reactions Analysis

Acid Blue 62 has been studied for its removal from aqueous media. The parameters involved in the oxidation reaction such as pH, initial dye concentration, and the oxidizing agent dosage have been investigated . The aromatic ring cleavage of AB62 dye by CeF4 has been indicated .


Physical And Chemical Properties Analysis

Acid Blue 62 has a molecular weight of 422.4 g/mol . It is soluble in water and ethanol .

Scientific Research Applications

Decolorization in Enzyme Membrane Reactor

Acid Blue 62 (AB62) is used in an enzyme membrane reactor (EMR) for effective continuous decolorization . The enzyme Cerrena unicolor laccase is immobilized in the EMR volume and is stable in six successive runs in a batch reactor . This process is environmentally friendly and cost-competitive .

Textile Waste Water Treatment

AB62 is removed from textile waste water by SBA-15/PAMAM Dendrimer Hybrid using Response Surface Methodology . The synthesized adsorbent was characterized by transmission electron microscope, field emission scanning electron microscope and Fourier-transform infrared spectroscope . The optimum conditions for AB62 removal were at an initial pH of 2, adsorbent dosage of 0.03 g SBA-15/PAMAM, dye concentration of 40 mg l −1, time contact of 60 min and temperature of 25°C .

Histochemistry

AB62 is used in histochemistry to stain cell nuclei and other cellular components . This allows researchers to visualize the structure and function of cells in a more detailed manner .

Immunohistochemistry

In immunohistochemistry, AB62 is used to visualize antigen-antibody interactions . This helps in the study of immune responses and the identification of specific cells or molecules in tissues .

Electron Microscopy

AB62 is used in electron microscopy to stain lipids and other biological molecules . This enhances the contrast of the image, allowing for a more detailed examination of the sample .

Environmental Pollution Control

AB62 is used in environmental pollution control, specifically in the treatment of effluents containing phenolic compounds from many industrial sectors, including the textile industry . This treatment is based on cross-coupling reactions, homo- or hetero-polymerization, or simple degradation .

Safety and Hazards

Acid Blue 62 may cause eye irritation and may have long-lasting harmful effects on aquatic life . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Acid Blue 62 (AB-62) is an acid dye that primarily targets organic molecules, either natural or synthetic, that impart color to the material to which they are applied . They contain chromophores in their structure, which are unsaturated groups connected to systems with conjugated double bonds .

Mode of Action

AB-62 interacts with its targets through a process known as photodegradation . This process involves the use of a photoreactor, which is built up with low-pressure Hg lamps . The operational parameters of the process, such as irradiation time, irradiation power, and hydrogen peroxide concentration, are set as factors for the construction of the models .

Biochemical Pathways

The primary biochemical pathway affected by AB-62 is the photodegradation process . Both irradiation time and power have a pronounced effect on the photodegradation efficiency, which is measured through the spectrophotometric determination of the concentration of the dyes in the solutions .

Pharmacokinetics

It’s known that ab-62 has a strong binding affinity to surfaces, which can lead to the formation of particulates or aggregates . This property may influence its distribution and elimination in the environment.

Result of Action

The result of AB-62’s action is the coloration of the material to which it is applied. Its staining effect can be removed by sepiolite . In a photodegradation process, AB-62 solutions achieved percentages of photodegradation of 88.2% and 36.4% .

Action Environment

The action of AB-62 is influenced by environmental factors such as the presence of sepiolite, which can remove its staining effect . Additionally, the efficiency of the photodegradation process is influenced by factors such as irradiation time, irradiation power, and hydrogen peroxide concentration .

properties

IUPAC Name

sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDYMAHXZBQZKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044673
Record name C.I. Acid Blue 62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Blue 62

CAS RN

4368-56-3
Record name C.I. Acid Blue 62
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 62
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Acid Blue 62?

A1: Acid Blue 62 has a molecular formula of C28H20N2O6S2 and a molecular weight of 540.6 g/mol. []

Q2: What spectroscopic data is available for Acid Blue 62?

A2: Researchers have utilized various spectroscopic techniques to characterize AB62, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structure, functional groups, and degradation products. [, , , ]

Q3: What are the primary applications of Acid Blue 62?

A3: AB62 is primarily used as a dye in the textile industry, particularly for dyeing nylon and wool fibers. [, ]

Q4: How does the structure of Acid Blue 62 influence its dyeing properties?

A4: The presence of sulfonate groups (-SO3-) in the AB62 molecule contributes to its solubility in water and its ability to bind to nylon fibers. Modifications to the molecule, such as replacing the sodium atom with alkylamines, can alter its solubility in different solvents and affect its dyeing characteristics. []

Q5: Why is Acid Blue 62 considered an environmental pollutant?

A5: The discharge of untreated textile wastewater containing AB62 poses significant environmental risks. This dye is known to be toxic to aquatic life and can persist in the environment, leading to aesthetic pollution and potential bioaccumulation. [, , , ]

Q6: How can white rot fungi (WRF) be used to remediate Acid Blue 62 pollution?

A6: Studies have demonstrated the effectiveness of WRF in decolorizing and detoxifying textile wastewater containing AB62. These fungi produce ligninolytic enzymes, such as laccase, lignin peroxidase, and manganese peroxidase, which can degrade the dye into less harmful products. [, , , ]

Q7: What are the mechanisms involved in the biodegradation of Acid Blue 62 by WRF?

A7: Research suggests that the biodegradation of AB62 by WRF involves a combination of enzymatic reactions, including dimerization of the dye molecule, breakdown into smaller fragments, and potential ring cleavage. The specific mechanisms and enzymes involved may vary depending on the fungal strain and environmental conditions. [, , , ]

Q8: What factors influence the efficiency of Acid Blue 62 degradation by AOPs?

A9: The efficiency of AB62 degradation by AOPs depends on factors like pH, the type and concentration of catalyst used (e.g., FeCl2, FeSO4), H2O2 concentration, and the initial dye concentration. Optimization of these parameters is crucial for achieving effective dye removal. [, ]

Q9: What materials have been investigated for the adsorption of Acid Blue 62 from aqueous solutions?

A10: Researchers have explored various materials for their potential to adsorb AB62 from wastewater, including coconut coir pith, mesoporous silica (SBA-15) modified with tannic acid, polypyrrole-coated tin oxide nanocomposites, and polyaniline/MCM-41 nanocomposites. [, , , ]

Q10: What factors influence the adsorption capacity of these materials?

A11: The adsorption capacity of these materials is influenced by several factors, including pH, contact time, adsorbent dosage, initial dye concentration, and temperature. Understanding the adsorption isotherms and kinetics is essential for optimizing the removal process. [, , , ]

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